molecular formula C13H9BrO4S B12797938 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide CAS No. 55039-44-6

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide

Cat. No.: B12797938
CAS No.: 55039-44-6
M. Wt: 341.18 g/mol
InChI Key: RUGGDSLNLDLGRK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromomethyl group, a methyl group, and an indeno-oxathiin core with a 3,3-dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable indeno-oxathiin precursor, followed by methylation and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization, distillation, and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The indeno-oxathiin core can undergo cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a higher oxidation state compound.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems and may have potential as a bioactive molecule.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves its interaction with molecular targets and pathways within a system. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one
  • 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide

Uniqueness

1-(Bromomethyl)-4-methyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

55039-44-6

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one

InChI

InChI=1S/C13H9BrO4S/c1-7-11-8-4-2-3-5-9(8)13(15)12(11)10(6-14)18-19(7,16)17/h2-5H,6H2,1H3

InChI Key

RUGGDSLNLDLGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=O)C2=C(OS1(=O)=O)CBr

Origin of Product

United States

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